[(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride
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Overview
Description
[(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
[(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride is used in various fields of scientific research:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: In the study of enzyme-substrate interactions due to its specific stereochemistry.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of pharmaceuticals and fine chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride typically involves the reaction of oxirane derivatives with amines under controlled conditions. The reaction is carried out in the presence of a catalyst to ensure the correct stereochemistry is achieved. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
[(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction typically produces an alcohol.
Mechanism of Action
The mechanism of action of [(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [(2R,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride
- [(2S,5S)-5-Pentyloxolan-2-yl]methanamine;hydrochloride
Uniqueness
[(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stereochemical purity.
Properties
IUPAC Name |
[(2S,5S)-5-phenyloxolan-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUXSMCIXWFXJQ-ACMTZBLWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@@H]1CN)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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